
2-Furancarboxylic acid, 5-(4-nitrophenyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxylic acid, 5-(4-nitrophenyl)-, ethyl ester is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a nitrophenyl group and an ethyl ester functional group
Preparation Methods
The synthesis of 2-Furancarboxylic acid, 5-(4-nitrophenyl)-, ethyl ester can be achieved through several synthetic routes. One common method involves the esterification of 5-(4-nitrophenyl)-2-furoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Furancarboxylic acid, 5-(4-nitrophenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Furancarboxylic acid, 5-(4-nitrophenyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Furancarboxylic acid, 5-(4-nitrophenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, the nitrophenyl group can undergo reduction to form amine derivatives, which may interact with biological targets such as enzymes or receptors. The furan ring can also participate in various biochemical reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
2-Furancarboxylic acid, 5-(4-nitrophenyl)-, ethyl ester can be compared with other similar compounds, such as:
5-(4-Nitrophenyl)-2-furoic acid: This compound lacks the ethyl ester group but shares the nitrophenyl and furan moieties.
Ethyl 2-furancarboxylate: This compound has a similar furan ring and ethyl ester group but lacks the nitrophenyl substitution.
5-Hydroxymethyl-2-furancarboxylic acid: This compound has a hydroxymethyl group instead of the nitrophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
60336-04-1 |
|---|---|
Molecular Formula |
C13H11NO5 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
ethyl 5-(4-nitrophenyl)furan-2-carboxylate |
InChI |
InChI=1S/C13H11NO5/c1-2-18-13(15)12-8-7-11(19-12)9-3-5-10(6-4-9)14(16)17/h3-8H,2H2,1H3 |
InChI Key |
IRPGRWKUENLKLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


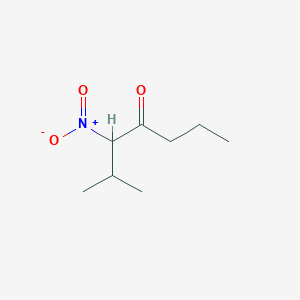
![1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]-](/img/structure/B14616891.png)
![oxalic acid;7-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-diazepin-3-one](/img/structure/B14616898.png)

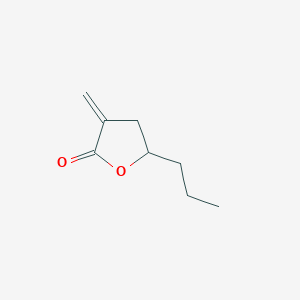
![2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14616912.png)

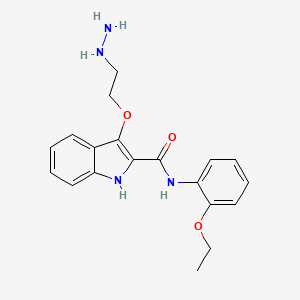
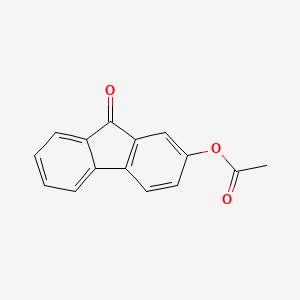

![2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616942.png)
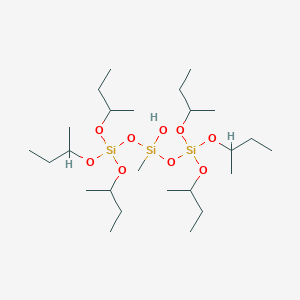
![Carbamic chloride, ethyl[2-(hexyloxy)phenyl]-](/img/structure/B14616960.png)

